Diels-Alder Cycloaddition Yields: Benzonorbornene vs. Norbornene with Propenethial S,S-Dioxide
In a head-to-head comparison under identical thermal conditions (180–190 °C), the Diels-Alder cycloaddition yield with propenethial S,S-dioxide is substantially lower for benzonorbornene (48–60%) compared to norbornene (79%) [1]. This 19–31 percentage point drop is a direct measure of the steric and electronic deactivation imparted by the fused benzene ring.
| Evidence Dimension | Diels-Alder Cycloaddition Yield |
|---|---|
| Target Compound Data | 48–60% isolated yield of the cis-exo adduct |
| Comparator Or Baseline | Norbornene: 79% isolated yield |
| Quantified Difference | Yield reduction of 19–31 percentage points (24–39% relative decrease) |
| Conditions | Thermal reaction with thiete 1,1-dioxide at 180–190 °C |
Why This Matters
For procurement decisions in synthetic route design, this quantifies the reactivity penalty of the benzo-fused system, allowing chemists to adjust equivalents, time, and cost models relative to the faster-reacting norbornene benchmark.
- [1] Block, E. Science of Synthesis, 2007, 33, 239. Section 33.1.14.1.1.4. View Source
